molecular formula C11H15N B14234478 Benzeneethanamine, N-propylidene- CAS No. 392686-83-8

Benzeneethanamine, N-propylidene-

Cat. No.: B14234478
CAS No.: 392686-83-8
M. Wt: 161.24 g/mol
InChI Key: JDJUDANWWDOKMI-UHFFFAOYSA-N
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Description

Benzeneethanamine, N-propylidene-: is an organic compound with the molecular formula C11H15N . It is a derivative of phenethylamine, where the amino group is substituted with a propylidene group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzeneethanamine, N-propylidene- can be synthesized through several methods. One common approach involves the reaction of phenethylamine with propionaldehyde under acidic conditions. The reaction typically proceeds via a condensation mechanism, forming the imine linkage between the amino group of phenethylamine and the aldehyde group of propionaldehyde.

Industrial Production Methods: In industrial settings, the production of Benzeneethanamine, N-propylidene- often involves large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: Benzeneethanamine, N-propylidene- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the imine group back to the primary amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products:

    Oxidation: Oximes or nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry: Benzeneethanamine, N-propylidene- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is studied for its potential effects on neurotransmitter systems. It is used in the development of drugs targeting neurological disorders.

Medicine: Benzeneethanamine, N-propylidene- has potential applications in medicinal chemistry. It is explored for its role in developing new therapeutic agents for treating conditions such as depression and anxiety.

Industry: In the industrial sector, this compound is used in the production of polymers and resins. It is also employed as a precursor in the manufacture of specialty chemicals.

Mechanism of Action

The mechanism of action of Benzeneethanamine, N-propylidene- involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes. This binding can modulate the activity of these targets, leading to physiological effects. For example, in the context of neurotransmitter systems, it may influence the release or uptake of neurotransmitters, thereby affecting neuronal signaling pathways.

Comparison with Similar Compounds

    Phenethylamine: The parent compound, which lacks the propylidene substitution.

    N-Methylphenethylamine: A derivative with a methyl group instead of a propylidene group.

    N,N-Dimethylphenethylamine: A compound with two methyl groups on the amino nitrogen.

Uniqueness: Benzeneethanamine, N-propylidene- is unique due to its specific substitution pattern. The presence of the propylidene group imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

392686-83-8

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

N-(2-phenylethyl)propan-1-imine

InChI

InChI=1S/C11H15N/c1-2-9-12-10-8-11-6-4-3-5-7-11/h3-7,9H,2,8,10H2,1H3

InChI Key

JDJUDANWWDOKMI-UHFFFAOYSA-N

Canonical SMILES

CCC=NCCC1=CC=CC=C1

Origin of Product

United States

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